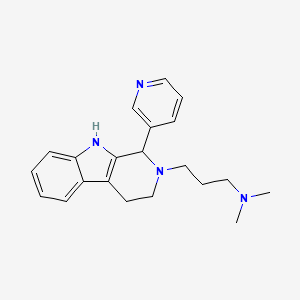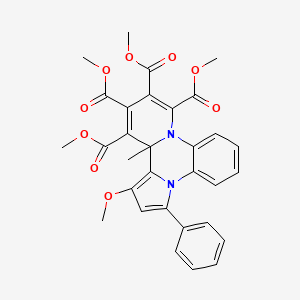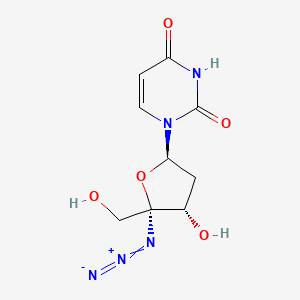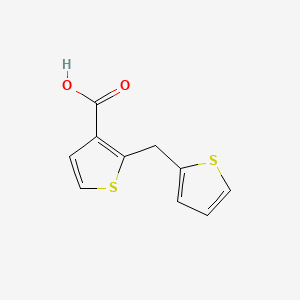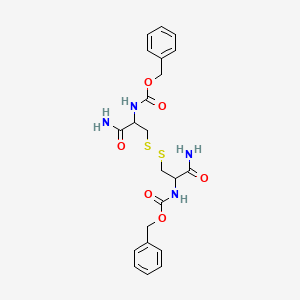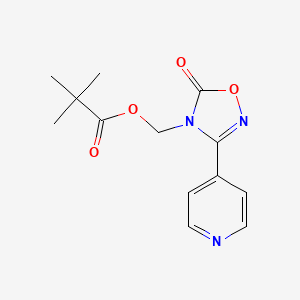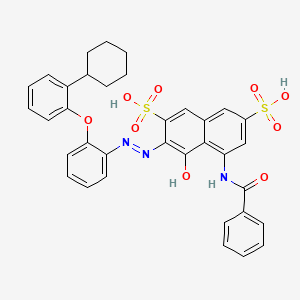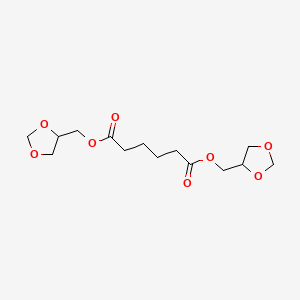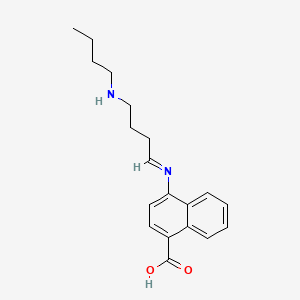
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is an organic compound that features a naphthalene ring substituted with a butylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Butylamino Intermediate: The initial step involves the reaction of butylamine with an appropriate starting material to form the butylamino intermediate.
Condensation Reaction: The butylamino intermediate undergoes a condensation reaction with a naphthalene derivative to form the desired compound. This step typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: An organic compound with similar structural features but different functional groups.
4-Butylaminobenzoic acid: A compound with a butylamino group attached to a benzoic acid moiety.
Uniqueness
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is unique due to its specific combination of functional groups and the presence of a naphthalene ring
Properties
CAS No. |
85716-68-3 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[4-(butylamino)butylideneamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-12-20-13-6-7-14-21-18-11-10-17(19(22)23)15-8-4-5-9-16(15)18/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,22,23) |
InChI Key |
FVHVPZIXBKZZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC=NC1=CC=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


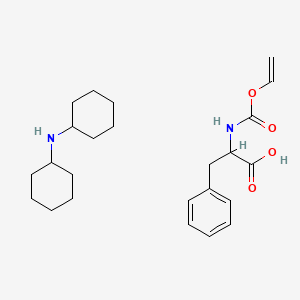
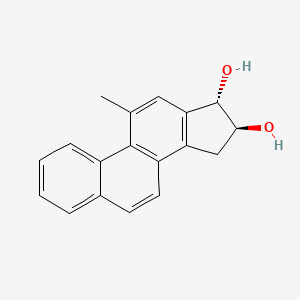


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
